

In Vitro Characterization of C14TKL-1: A Technical Guide

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Compound of Interest

Compound Name: **C14TKL-1**

Cat. No.: **B1159357**

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This document provides a comprehensive overview of the in vitro characterization of **C14TKL-1**, a novel small molecule inhibitor. The following sections detail the binding affinity, enzymatic activity, and cellular effects of **C14TKL-1**, along with the protocols for the key experiments performed.

Quantitative Data Summary

The in vitro properties of **C14TKL-1** have been assessed through a series of binding, enzymatic, and cell-based assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of **C14TKL-1**

Assay Type	Target	Probe/Ligand	Kd (nM)	Ki (nM)
TR-FRET	Target Kinase X	Labeled Tracer-1	8.5	12.2
LC-MS Direct Binding	Target Kinase X	Compound 1	9.1	N/A
Competitive Binding	Target Kinase X	Labeled Ligand Y	N/A	15.8

Table 2: Enzymatic Inhibition by **C14TKL-1**

Enzyme	Substrate	KM (μM)	Vmax (μmol/min)	IC50 (nM)	Mechanism of Inhibition
Target Kinase X	Peptide Substrate A	12.5	150	25.4	ATP-competitive
Off-Target Kinase Y	Peptide Substrate B	8.2	120	> 10,000	Not Determined
Off-Target Kinase Z	Peptide Substrate C	15.1	200	8,500	Not Determined

Table 3: Cellular Activity of **C14TKL-1**

Cell Line	Assay Type	Endpoint	EC50 (nM)	Cytotoxicity (CC50, μM)
Cancer Cell Line A	Cell Proliferation	BrdU Incorporation	150	> 50
Cancer Cell Line B	Apoptosis	Caspase 3/7 Activity	220	> 50
Normal Human Cells	Cell Viability	CellTiter-Glo®	> 50,000	> 50

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. TR-FRET Binding Assay

- Objective: To determine the binding affinity (Kd and Ki) of **C14TKL-1** to Target Kinase X.
- Materials:
 - Recombinant human Target Kinase X

- Terbium-labeled anti-tag antibody (donor)
- Dye-labeled tracer ligand (acceptor)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA)
- 384-well low-volume white plates
- Fluorescence plate reader

- Procedure:
 - A solution containing terbium-labeled donor, dye-labeled acceptor, Target Kinase X, a peptide ligand, and a dilution series of **C14TKL-1** is incubated for 2 hours.
 - The fluorescence intensity is then measured using a fluorescence reader.
 - For saturation binding (to determine K_d), increasing concentrations of the labeled tracer are added to a fixed concentration of the target kinase.
 - For competitive binding (to determine K_i), a fixed concentration of the labeled tracer and target kinase are incubated with a serial dilution of **C14TKL-1**.
 - Data are analyzed using a suitable software to calculate K_d and K_i values.

2. LC-MS Based Direct Binding Assay

- Objective: To quantify the binding of **C14TKL-1** to Target Kinase X in a label-free manner.
- Materials:
 - Recombinant human Target Kinase X expressed in HEK293 cell membranes.
 - **C14TKL-1** as the probe ligand.
 - Binding buffer (e.g., PBS with 0.1% BSA).
 - Cationic glass fiber filters.

- LC-MS system.
- Procedure:
 - The Target Kinase X-containing membranes and **C14TKL-1** are equilibrated.
 - The mixture is subjected to vacuum filtration through cationic glass fiber filters to separate receptor-bound from free **C14TKL-1**.[\[1\]](#)
 - The amount of bound **C14TKL-1** is quantified by LC-MS analysis in selected reaction monitoring mode.[\[1\]](#)
 - Saturation binding studies are performed by incubating a fixed amount of membranes with increasing concentrations of **C14TKL-1** to determine the Kd.

3. Enzyme Kinetics Assay

- Objective: To determine the IC50 and mechanism of inhibition of **C14TKL-1** on Target Kinase X.
- Materials:
 - Recombinant human Target Kinase X.
 - Peptide substrate and ATP.
 - Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
 - ADP-Glo™ Kinase Assay kit.
 - White 384-well plates.
 - Luminometer.
- Procedure:
 - The kinase reaction is initiated by adding ATP to a mixture of Target Kinase X, peptide substrate, and varying concentrations of **C14TKL-1**.

- The reaction is allowed to proceed for a specified time at room temperature.
- The amount of ADP produced is quantified using the ADP-Glo™ reagent and a luminometer.
- To determine the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate (ATP) and **C14TKL-1**.
- Data are plotted and analyzed using non-linear regression to determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive). The Michaelis-Menten equation is used to analyze the enzyme kinetics.[2][3][4]

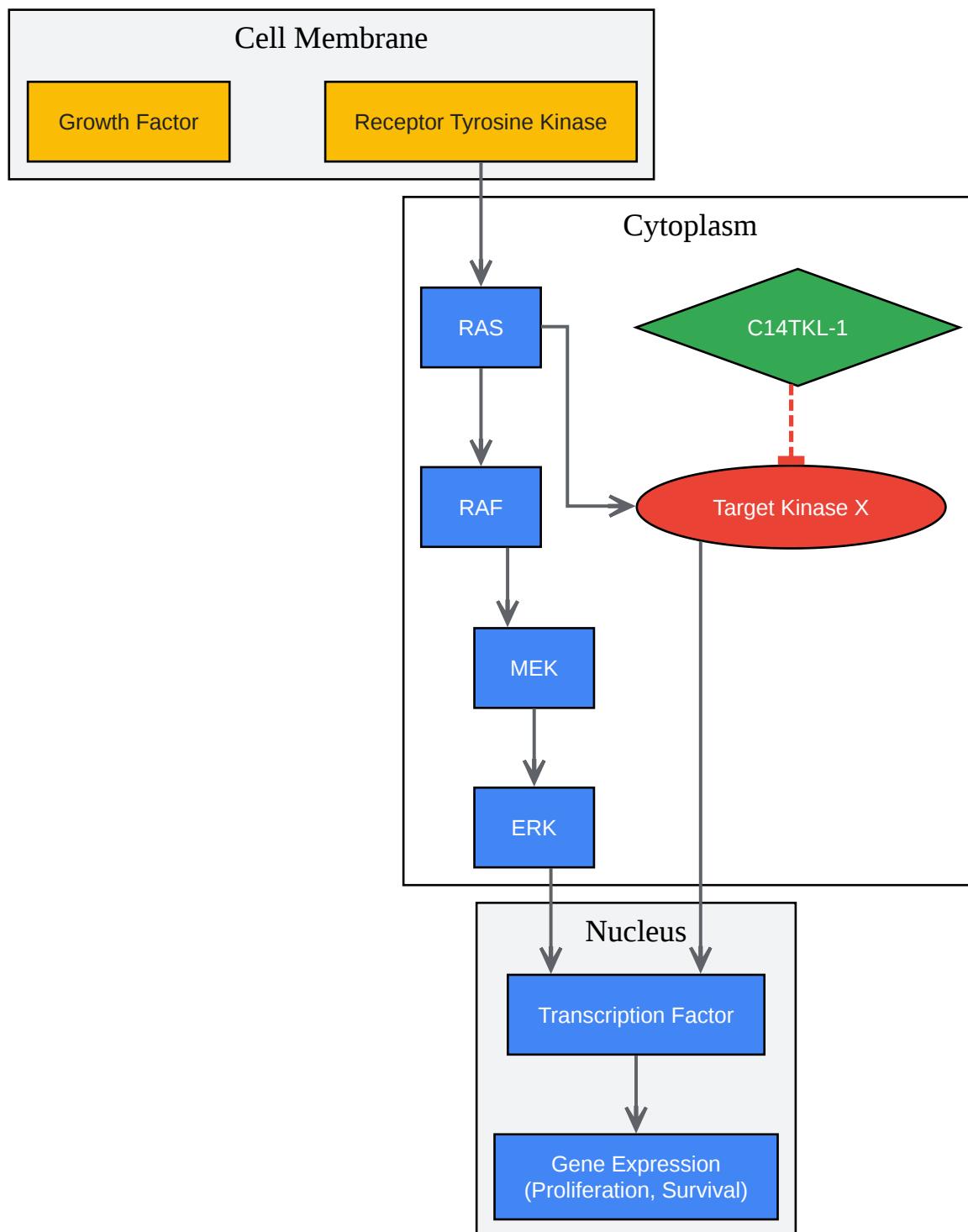
4. Cell Proliferation Assay

- Objective: To assess the effect of **C14TKL-1** on the proliferation of cancer cells.
- Materials:
 - Cancer Cell Line A.
 - Complete cell culture medium.
 - **C14TKL-1**.
 - BrdU Cell Proliferation Assay Kit.
 - 96-well clear-bottom black plates.
 - Microplate reader.
- Procedure:
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - The cells are then treated with a serial dilution of **C14TKL-1** for 72 hours.
 - BrdU is added to the wells for the final 2-4 hours of incubation.

- The cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to a peroxidase enzyme.
- The signal is developed with a substrate and measured using a microplate reader.
- The EC50 value is calculated from the dose-response curve.

Visualizations

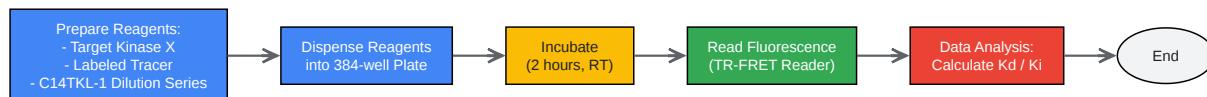
Signaling Pathway



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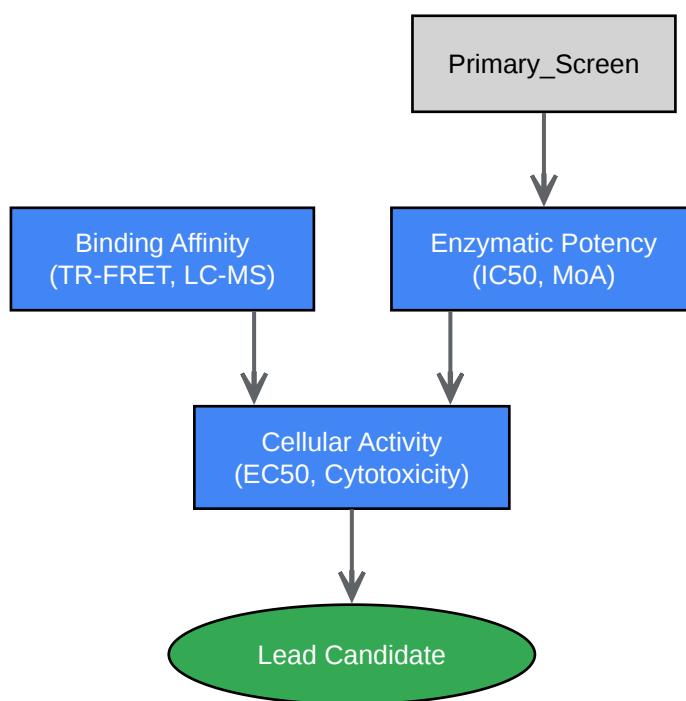
Caption: Hypothetical signaling pathway inhibited by **C14TKL-1**.

Experimental Workflow: TR-FRET Binding Assay

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Caption: Workflow for the TR-FRET binding assay.

Logical Relationship: Hit to Lead Characterization

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Caption: Logical progression from a primary screen hit to a lead candidate.

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